molecular formula C14H10N2OS B14914604 5-[1,1'-Biphenyl]-3-yl-1,3,4-oxadiazole-2(3H)-thione

5-[1,1'-Biphenyl]-3-yl-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B14914604
M. Wt: 254.31 g/mol
InChI Key: AGMWFRVAWHRSIH-UHFFFAOYSA-N
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Description

5-([1,1’-Biphenyl]-3-yl)-1,3,4-oxadiazole-2(3H)-thione is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a biphenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-Biphenyl]-3-yl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of hydrazides with carbon disulfide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium hydroxide or sodium hydroxide. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-3-yl)-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Nitrated, halogenated, and sulfonated derivatives of the biphenyl group.

Scientific Research Applications

5-([1,1’-Biphenyl]-3-yl)-1,3,4-oxadiazole-2(3H)-thione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-3-yl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans)
  • 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium) perchlorates

Uniqueness

5-([1,1’-Biphenyl]-3-yl)-1,3,4-oxadiazole-2(3H)-thione is unique due to its specific structural features, such as the presence of both a biphenyl group and an oxadiazole ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

5-(3-phenylphenyl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C14H10N2OS/c18-14-16-15-13(17-14)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H,16,18)

InChI Key

AGMWFRVAWHRSIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NNC(=S)O3

Origin of Product

United States

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